![molecular formula C16H18N2O3 B14456717 N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea CAS No. 74109-81-2](/img/structure/B14456717.png)
N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 3-(benzyloxy)aniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This interaction can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[4-(Benzyloxy)phenyl]-N-methoxy-N-methylurea
- N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-ethylurea
- N’-[3-(Benzyloxy)phenyl]-N-ethoxy-N-methylurea
Uniqueness
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methyl groups on the urea moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
74109-81-2 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-methoxy-1-methyl-3-(3-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O3/c1-18(20-2)16(19)17-14-9-6-10-15(11-14)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) |
Clé InChI |
WICPCPPEDAKRBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)



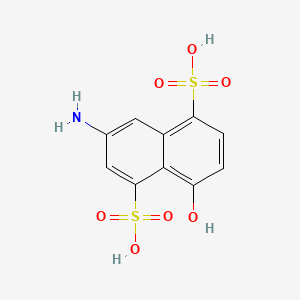

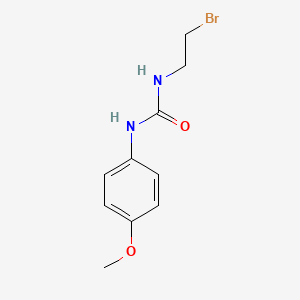
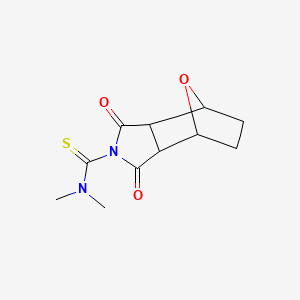
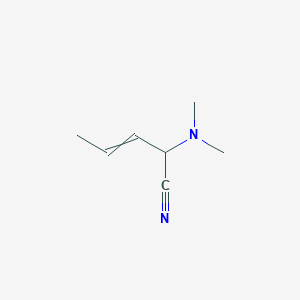
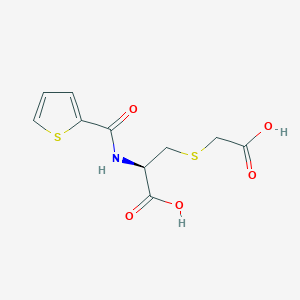


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
